molecular formula C12H13N3O B7472383 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile

3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile

Cat. No. B7472383
M. Wt: 215.25 g/mol
InChI Key: NBHIBJFPKRKYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile, also known as EOBI, is a chemical compound that has been of interest to the scientific community due to its potential applications in various areas of research. EOBI is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized using different methods and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile involves its interaction with various enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile also inhibits the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of specific enzymes and proteins, and its antioxidant properties. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile. One area of interest is the development of 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the exploration of 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile's mechanism of action and its interactions with other enzymes and proteins in the body. Additionally, further studies are needed to determine the safety and efficacy of 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile in humans.

Synthesis Methods

3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile can be synthesized using various methods, including the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, followed by the reaction of the resulting product with ethyl chloroacetate. Another method involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate and ethyl chloroacetate in the presence of a catalyst. The synthesis of 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile requires careful attention to reaction conditions, such as temperature and reaction time, to obtain a high yield of the product.

Scientific Research Applications

3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile has been found to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a potential therapeutic agent.

properties

IUPAC Name

3-(3-ethyl-2-oxobenzimidazol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-14-10-6-3-4-7-11(10)15(12(14)16)9-5-8-13/h3-4,6-7H,2,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHIBJFPKRKYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.